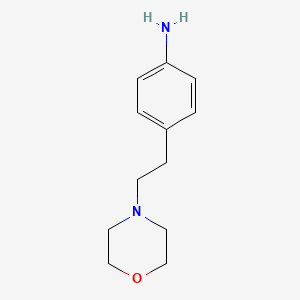

4-(2-Morpholinoethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-morpholin-4-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPIMIMXCXEFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620715 | |

| Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262368-47-8 | |

| Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Morpholinoethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Niche Synthetic Intermediate

As a Senior Application Scientist, it is imperative to begin this guide with a note on the available data for 4-(2-Morpholinoethyl)aniline. While this compound holds potential as a synthetic intermediate in medicinal chemistry, it is not as extensively characterized in publicly accessible literature as some of its structural analogs. This guide, therefore, synthesizes the available computed data for this compound, draws predictive insights from the well-characterized and closely related compound 4-morpholinoaniline, and presents a hypothesized synthetic protocol based on established chemical principles. Our objective is to provide a comprehensive and practical resource that acknowledges the existing data gaps while equipping researchers with the necessary information to effectively utilize this compound in their work.

Core Molecular Attributes and Physicochemical Profile

This compound is an aromatic amine featuring a morpholine moiety connected to an aniline ring via an ethyl linker. This unique structural combination imparts specific physicochemical properties that are of interest in drug design and development. The morpholine group is a common feature in many approved drugs, often introduced to improve solubility, metabolic stability, and overall pharmacokinetic profiles.

Structural and Molecular Data

A summary of the key structural and molecular identifiers for this compound is presented in the table below. This information is foundational for all further analysis and experimental design.

| Property | Value | Source |

| IUPAC Name | 4-(2-morpholin-4-ylethyl)aniline | PubChem[1] |

| Synonyms | 4-[2-(morpholin-4-yl)ethyl]aniline, Benzenamine, 4-[2-(4-morpholinyl)ethyl]- | PubChem[1] |

| CAS Number | 262368-47-8 | PubChem[1] |

| Molecular Formula | C₁₂H₁₈N₂O | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Exact Mass | 206.141913202 Da | PubChem[1] |

| Canonical SMILES | C1COCCN1CCC2=CC=C(C=C2)N | PubChem[1] |

| InChI Key | LLPIMIMXCXEFER-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Properties and Expert Analysis

While experimental data for this compound is sparse, computational models provide valuable predictions for its key physicochemical properties. These predictions, coupled with expert analysis based on the compound's structural features, offer a robust starting point for its application in research.

Predicted Properties

The following table summarizes the computationally predicted physicochemical properties of this compound.

| Property | Predicted Value | Source |

| XLogP3 | 1.2 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 38.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Density | 1.1±0.1 g/cm³ | Ningbo Inno Pharmchem Co.,Ltd. |

| Boiling Point | 343.6±27.0 °C at 760 mmHg | Ningbo Inno Pharmchem Co.,Ltd. |

| Flash Point | 161.6±23.7 °C | Ningbo Inno Pharmchem Co.,Ltd. |

| Refractive Index | 1.566 | Ningbo Inno Pharmchem Co.,Ltd. |

Expert Analysis and Comparison with 4-Morpholinoaniline

The predicted properties of this compound suggest a compound with moderate lipophilicity (XLogP3 of 1.2) and a polar surface area consistent with good cell permeability. The presence of a primary amine and the morpholine nitrogen provides sites for hydrogen bonding, influencing its solubility and potential for interaction with biological targets.

To provide further context, a comparison with the experimentally determined properties of the closely related 4-morpholinoaniline (CAS: 2524-67-6) is highly instructive.

| Property | This compound (Predicted) | 4-Morpholinoaniline (Experimental/Predicted) | Analysis of Differences |

| Molecular Weight | 206.28 g/mol | 178.23 g/mol | The ethyl linker in the target compound increases the molecular weight. |

| Melting Point | N/A | 132-135 °C[2][3] | The ethyl linker may disrupt crystal packing, potentially leading to a lower melting point for this compound. |

| Solubility | N/A | Soluble in chloroform, ethyl acetate[2][4] | The ethyl group slightly increases lipophilicity, suggesting similar or slightly better solubility in nonpolar organic solvents. |

| pKa (of the anilinic nitrogen) | N/A | 6.72±0.40 (Predicted)[2] | The electronic effect of the morpholinoethyl group on the aniline nitrogen is expected to be similar to the morpholino group, resulting in a comparable pKa. |

This comparative analysis suggests that while the two compounds share the same core pharmacophore, the ethyl linker in this compound will subtly influence its physical properties.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most logical approach to the synthesis of this compound involves the reductive amination of 4-nitrophenethyl alcohol with morpholine, followed by the reduction of the nitro group. An alternative, and perhaps more direct route, would be the reduction of a 4-(2-morpholinoethyl)nitrobenzene precursor. A common method for the synthesis of the related 4-morpholinoaniline involves the hydrogenation of 4-(4-nitrophenyl)morpholine.[5]

Below is a proposed workflow for the synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

This protocol is provided as a guideline for researchers. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields.

Step 1: Synthesis of 4-(2-Morpholinoethyl)nitrobenzene

-

To a stirred solution of 4-nitrophenethyl alcohol (1 equivalent) in dichloromethane (DCM), add morpholine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-morpholinoethyl)nitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve 4-(2-morpholinoethyl)nitrobenzene (1 equivalent) in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., 50 psi) in a Parr hydrogenation apparatus.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Reactivity of the Aniline Moiety

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

-

Acylation and Sulfonylation: The aniline nitrogen can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

-

Alkylation: The primary amine can undergo N-alkylation, although over-alkylation can be a competing side reaction.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents on the aromatic ring.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (approximately δ 6.6-7.1 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Ethyl Linker Protons: Two triplets in the aliphatic region (approximately δ 2.5-2.8 ppm), corresponding to the two CH₂ groups of the ethyl linker.

-

Morpholine Protons: Two multiplets or broad singlets in the aliphatic region (approximately δ 2.4-2.6 ppm and δ 3.6-3.8 ppm), corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms of the morpholine ring, respectively.

-

Amine Protons: A broad singlet in the region of δ 3.5-4.5 ppm, corresponding to the NH₂ protons. The chemical shift of this signal can be highly variable and it may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon environment. Key expected shifts include:

-

Aromatic Carbons: Four signals in the aromatic region (approximately δ 115-150 ppm).

-

Ethyl Linker Carbons: Two signals in the aliphatic region (approximately δ 30-40 ppm).

-

Morpholine Carbons: Two signals in the aliphatic region (approximately δ 50-70 ppm).

Predicted IR Spectrum

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching: Bands in the region of 2800-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

C=C Stretching: Aromatic ring stretching vibrations in the region of 1500-1600 cm⁻¹.

-

C-N Stretching: Aromatic C-N stretching around 1250-1350 cm⁻¹.

-

C-O-C Stretching: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 206. Key fragmentation patterns would likely involve the cleavage of the ethyl linker and the fragmentation of the morpholine ring. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₂H₁₈N₂O.

Applications in Drug Discovery and Medicinal Chemistry

The 4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically used drugs and investigational agents. The morpholine moiety is often incorporated to improve aqueous solubility and metabolic stability, while the aniline portion provides a key site for further chemical modification and interaction with biological targets.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate for the synthesis of more complex molecules. Its primary amine can be used as a nucleophile in a variety of coupling reactions to build larger molecular frameworks. For example, it can be used in the synthesis of kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain.

Known Bioactivities of Morpholinoaniline Derivatives

Derivatives of morpholinoaniline have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Many kinase inhibitors targeting signaling pathways implicated in cancer growth and proliferation incorporate the morpholinoaniline scaffold.[6]

-

Antimicrobial Agents: The antibiotic Linezolid contains a morpholinoaniline-like moiety, highlighting the importance of this structural class in the development of anti-infective agents.[7]

-

Central Nervous System (CNS) Active Agents: The physicochemical properties imparted by the morpholine group can be favorable for CNS drug candidates, and morpholinoaniline derivatives have been explored for various neurological targets.[2]

-

Anti-inflammatory Agents: Some morpholine-containing compounds have shown promise as anti-inflammatory agents.[8]

The following diagram illustrates the central role of this compound as a building block for diverse therapeutic agents.

Caption: Potential applications of this compound in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from similar aniline and morpholine derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

-

Toxicity: Aniline derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Assume this compound has similar potential toxicity and handle it accordingly.

Conclusion

This compound is a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its combination of a reactive aniline moiety and a solubilizing morpholine group makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. While a lack of comprehensive experimental data necessitates a predictive and comparative approach to understanding its properties, this guide provides a solid foundation for researchers to incorporate this compound into their synthetic strategies. The proposed synthetic route and predicted spectroscopic data offer practical guidance for its preparation and characterization. As the demand for novel chemical entities in drug discovery continues to grow, the value of versatile intermediates like this compound is likely to increase.

References

-

Chem-Impex. 4-(2-Morfolin-4-il-etil)anilina. Available from: [Link].

-

PubChem. 4-(2-Morpholinoethoxy)aniline. National Center for Biotechnology Information. Available from: [Link].

-

Chem-Impex. 4-(2-Morpholinoethoxy)aniline. Available from: [Link].

-

ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid (Zyvox), the anticoagulant blood thinner Rivaroxaban (Xarelto) and the investigational antineoplastic drugs Entospletinib and Momelotinib. Available from: [Link].

-

Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6. Available from: [Link].

-

PubMed. Pharmacological activity of morpholino compound. National Center for Biotechnology Information. Available from: [Link].

-

Chemdad. 4-Morpholinoaniline. Available from: [Link].

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

-

National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link].

-

ResearchGate. ¹H NMR spectrum of 4-morpholinoaniline. Available from: [Link].

-

PubMed Central. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. National Center for Biotechnology Information. Available from: [Link].

-

TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. Available from: [Link].

-

Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link].

-

Aniline in Pharmaceutical Synthesis: Purity and Reliability. Available from: [Link].

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link].

-

PubMed Central. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Center for Biotechnology Information. Available from: [Link].

-

PubMed Central. Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. Available from: [Link].

-

NIST WebBook. Aniline. National Institute of Standards and Technology. Available from: [Link].

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link].

-

National Institutes of Health. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Available from: [Link].

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link].

-

ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link].

Sources

- 1. This compound | C12H18N2O | CID 21955025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 3. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

- 4. 4-Morpholinoaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Versatile Scaffold in Modern Chemistry

An In-depth Technical Guide to 4-(2-Morpholinoethyl)aniline (CAS: 262368-47-8)

This compound is a bifunctional organic molecule that has emerged as a valuable building block in the fields of medicinal chemistry and material science.[1] Its structure uniquely combines an aniline moiety—a primary aromatic amine that is a cornerstone of many pharmaceuticals—with a morpholinoethyl side chain. The morpholine ring is a privileged feature in drug design, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for further chemical modification.[1] This guide provides a comprehensive technical overview of its properties, a plausible synthetic approach, key applications, analytical characterization, and essential safety protocols.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective application in research and development. The molecule's identity is confirmed by its Chemical Abstracts Service (CAS) number, 262368-47-8.[2]

Core Data Summary

The key physicochemical properties are summarized in the table below, compiled from various chemical data repositories.

| Property | Value | Source |

| CAS Number | 262368-47-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈N₂O | [1][2][3][4] |

| Molecular Weight | 206.29 g/mol | [1][3][5] |

| IUPAC Name | 4-(2-morpholin-4-ylethyl)aniline | [5] |

| Boiling Point | 343.6 ± 27.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [6] |

| Flash Point | 161.6 ± 23.7 °C (Predicted) | [6] |

| LogP | 0.34 (Predicted) | [6] |

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not abundant in public literature, a logical and robust synthetic route can be devised based on established organic chemistry principles, particularly the reduction of a nitroaromatic precursor. This approach is common for the synthesis of anilines.

Proposed Synthetic Pathway: Catalytic Hydrogenation

The most direct route involves the catalytic hydrogenation of 4-(2-morpholinoethyl)-1-nitrobenzene. This method is widely used in industrial and laboratory settings due to its high efficiency, clean reaction profile, and the relative ease of product isolation.

Causality of Experimental Choices:

-

Precursor: A nitro-substituted benzene is the logical starting point, as the nitro group is an excellent and reliable precursor to the amine functionality of the aniline.

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for nitro group reductions. It offers high activity and selectivity, minimizing side reactions under relatively mild conditions (room temperature and moderate hydrogen pressure).

-

Solvent: Ethanol or Methanol is typically used as they are effective at dissolving the organic precursor and are relatively inert under hydrogenation conditions.

-

Hydrogen Source: Pressurized hydrogen gas is the reagent that performs the reduction. 50 psi is a standard pressure that is effective and safely achievable in common laboratory hydrogenation apparatus.

Sources

An In-Depth Technical Guide to 4-[2-(morpholin-4-yl)ethyl]aniline: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-[2-(morpholin-4-yl)ethyl]aniline, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and supported by relevant literature.

Introduction: The Strategic Importance of the Morpholinoethylaniline Scaffold

4-[2-(morpholin-4-yl)ethyl]aniline, with the IUPAC name 4-(2-morpholin-4-ylethyl)aniline , is a bifunctional organic molecule that has garnered considerable interest in medicinal chemistry.[1] Its structure uniquely combines a primary aromatic amine (aniline) with a tertiary aliphatic amine (morpholine) linked by an ethyl bridge. This arrangement provides a valuable scaffold for the synthesis of a wide array of biologically active molecules.

The morpholine ring, a common motif in medicinal chemistry, is often introduced to enhance the aqueous solubility and metabolic stability of a drug candidate.[2] The aniline moiety, on the other hand, serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as amide bond formation, sulfonylation, and reductive amination. The ethyl linker provides conformational flexibility, allowing for optimal interaction with biological targets. Consequently, this compound serves as a crucial building block in the development of novel therapeutics, particularly in the areas of oncology and neurology.[2]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 4-[2-(morpholin-4-yl)ethyl]aniline is essential for its effective utilization in synthesis and formulation.

| Property | Value | Source |

| IUPAC Name | 4-(2-morpholin-4-ylethyl)aniline | PubChem[1] |

| CAS Number | 262368-47-8 | PubChem[1] |

| Molecular Formula | C12H18N2O | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Canonical SMILES | C1COCCN1CCC2=CC=C(C=C2)N | PubChem[1] |

| Predicted XLogP3 | 1.2 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Predicted Rotatable Bond Count | 4 | PubChem[1] |

Synthesis and Characterization

While a specific, detailed, and publicly available protocol for the direct synthesis of 4-[2-(morpholin-4-yl)ethyl]aniline is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established chemical transformations. A plausible and commonly employed synthetic strategy involves a two-step process starting from 4-nitrophenethyl alcohol.

Plausible Synthetic Pathway

The synthesis would likely proceed via the following conceptual steps:

-

Introduction of the Morpholine Moiety: 4-Nitrophenethyl alcohol is first converted to a better leaving group, such as a tosylate or a halide (e.g., 4-nitrophenethyl bromide). This is followed by a nucleophilic substitution reaction with morpholine to yield 4-[2-(4-nitrophenyl)ethyl]morpholine.

-

Reduction of the Nitro Group: The nitro group of 4-[2-(4-nitrophenyl)ethyl]morpholine is then reduced to a primary amine to afford the final product, 4-[2-(morpholin-4-yl)ethyl]aniline. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents such as tin(II) chloride or iron in acidic media.

The following diagram illustrates this proposed synthetic workflow:

Caption: General synthetic route to kinase inhibitors.

Applications in the Synthesis of CNS-Active Agents

The morpholine moiety is also frequently found in compounds targeting the central nervous system (CNS). Its ability to improve solubility and potentially cross the blood-brain barrier makes it an attractive feature in the design of neurological drugs. Derivatives of 4-[2-(morpholin-4-yl)ethyl]aniline have been explored for their potential in treating various neurological disorders. [2]

Safety and Handling

As a substituted aniline, 4-[2-(morpholin-4-yl)ethyl]aniline should be handled with appropriate caution in a laboratory setting. While specific toxicological data for this compound is not extensively available, general safety precautions for anilines should be followed. Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

In case of exposure, it is crucial to seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.

Conclusion and Future Perspectives

4-[2-(morpholin-4-yl)ethyl]aniline is a strategically important chemical intermediate that provides a valuable platform for the synthesis of novel drug candidates. Its unique structural features, combining a reactive aniline moiety with a solubilizing morpholine group, make it a desirable building block in modern medicinal chemistry. While detailed public information on its synthesis and characterization is somewhat limited, its utility is evident from its role in the development of compounds targeting complex diseases like cancer and neurological disorders.

Future research will likely focus on the development of more efficient and scalable synthetic routes to this intermediate. Furthermore, the continued exploration of its derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents. As our understanding of disease biology deepens, the demand for versatile and strategically designed chemical building blocks like 4-[2-(morpholin-4-yl)ethyl]aniline will only continue to grow.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21955025, 4-(2-Morpholinoethyl)aniline. [Link]. Accessed Jan 8, 2026.

Sources

An In-Depth Technical Guide to 4-(2-Morpholinoethyl)aniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(2-Morpholinoethyl)aniline, a versatile building block with significant applications in pharmaceutical research and development. Intended for researchers, chemists, and professionals in the drug discovery pipeline, this document delves into the core physicochemical properties, synthesis methodologies, and key applications of this important molecule, grounding all information in established scientific principles and peer-reviewed literature.

Core Molecular and Physicochemical Profile

This compound is a substituted aniline derivative characterized by the presence of a morpholinoethyl group at the para position of the benzene ring. This structural feature imparts unique properties that are highly valuable in medicinal chemistry.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight:

These values are critical for stoichiometric calculations in synthesis and for characterization using mass spectrometry.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

| Identifier | Value | Source |

| IUPAC Name | 4-(2-morpholin-4-ylethyl)aniline | PubChem[2] |

| CAS Number | 262368-47-8 | Chem-Impex[1] |

| PubChem CID | 21955025 | PubChem[2] |

Physicochemical Properties

The physical properties of this compound influence its handling, storage, and behavior in reaction and formulation systems.

| Property | Value | Source |

| Boiling Point | 343.6±27.0 °C at 760 mmHg | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| Density | 1.1±0.1 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| Flash Point | 161.6±23.7 °C | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| LogP | 0.34 | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

The morpholine moiety is a key structural feature that enhances aqueous solubility and introduces a tertiary amine, which can act as a hydrogen bond acceptor.[1] This is a desirable characteristic in drug design for improving pharmacokinetic profiles.

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in the provided search results. However, related synthesis of similar compounds such as 4-morpholinoaniline can provide insights into potential synthetic routes. A common approach for synthesizing aniline derivatives involves the reduction of a corresponding nitro compound.

A plausible synthetic pathway for this compound can be conceptualized as a multi-step process.

Sources

An In-Depth Technical Guide to the Solubility of 4-(2-Morpholinoethyl)aniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Morpholinoethyl)aniline, a compound of significant interest in pharmaceutical research and development. In the absence of extensive published quantitative data, this document leverages fundamental chemical principles to predict solubility behavior and presents robust, field-proven methodologies for its empirical determination. Our focus is on delivering actionable insights for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences every stage of the drug development pipeline, from synthetic workup and purification to formulation and bioavailability. This compound possesses a hybrid structure with both polar and non-polar characteristics, resulting in a nuanced solubility profile. This guide dissects the molecule's structural attributes to forecast its behavior in a range of common organic solvents and provides detailed protocols for the experimental validation of these predictions.

Molecular Structure Analysis: The Key to Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] An analysis of the molecular structure of this compound is therefore paramount.

The molecule can be deconstructed into three key functional regions:

-

The Aniline Moiety: The aromatic phenyl ring is inherently non-polar and contributes to solubility in non-polar and moderately polar aprotic solvents through van der Waals interactions. The primary amine (-NH2) group, however, is polar and capable of acting as a hydrogen bond donor.[3]

-

The Morpholine Ring: This cyclic ether amine is a distinctly polar and basic functional group. The oxygen atom and the tertiary amine nitrogen are both capable of acting as hydrogen bond acceptors. The presence of the morpholine group is known to enhance aqueous solubility and bioavailability in drug candidates.[4][5]

-

The Ethyl Linker: The two-carbon ethyl chain connecting the aniline and morpholine rings is flexible and non-polar, contributing to the overall lipophilicity of the molecule.

The interplay between the non-polar aromatic ring and ethyl linker, and the polar amine and morpholine groups, dictates the compound's solubility. The molecule has an amphiphilic character, suggesting it will not be exclusively soluble in either extremely polar or entirely non-polar solvents but will favor solvents that can accommodate both its hydrophobic and hydrophilic regions.

Caption: Molecular structure of this compound.

Predicted Solubility Profile

Based on the structural analysis and principles of intermolecular forces, the following table summarizes the predicted solubility of this compound in common organic solvents. This serves as a starting hypothesis for experimental work.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Medium | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute, and as an acceptor for the aniline -NH2. The alkyl portion of the alcohol can solvate the non-polar regions of the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | These solvents have strong dipole moments and can effectively solvate the polar morpholine and aniline groups. DMSO and DMF are particularly powerful, universal organic solvents. Solubility may be slightly lower in acetonitrile due to its lower polarity compared to DMSO. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent of moderate polarity, capable of dissolving a wide range of organic compounds. It should effectively solvate both the aromatic ring and the polar functional groups. |

| Ethers | THF, Diethyl Ether | Medium to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character may limit solubility compared to more polar options. |

| Ketones | Acetone | Medium | Acetone's polarity is intermediate. The ketone carbonyl can act as a hydrogen bond acceptor, facilitating dissolution. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The large polar functional groups (morpholine, aniline) will have very weak interactions with non-polar aliphatic or aromatic hydrocarbon solvents, leading to poor solubility.[6] |

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions require empirical validation. The choice between a kinetic and a thermodynamic solubility assay depends on the application. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for formulation and process chemistry.[7][8]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[9][10] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible to ensure a saturated solution is maintained.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. Causality Note: A minimum of 24 hours is recommended, as shorter times may lead to an underestimation of solubility. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[10]

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds from a Dimethyl Sulfoxide (DMSO) stock solution into an aqueous or organic medium.[7][11] This method measures the concentration at which a compound precipitates when diluted from a high-concentration stock, which can differ from the thermodynamic equilibrium solubility.

Protocol (Nephelometric Method):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Plate Setup: In a clear-bottom 96-well or 384-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Solvent Addition: Add the desired organic solvent to the wells (e.g., 198 µL) to achieve the target concentration and a low final percentage of DMSO.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.[9]

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility limit.

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-Morpholinoethyl)aniline

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the precise and unambiguous determination of molecular structure is a cornerstone of scientific integrity and progress. For researchers and scientists engaged in the synthesis of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique, offering profound insights into the connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 4-(2-Morpholinoethyl)aniline, a compound of interest in medicinal chemistry due to its bifunctional nature, incorporating both a primary aromatic amine and a tertiary morpholine moiety. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and the rational design of more complex pharmaceutical agents.

This document moves beyond a mere recitation of spectral data, delving into the causal relationships between the molecular structure of this compound and its NMR spectroscopic output. By examining the predicted spectra in conjunction with empirical data from analogous structural fragments, we aim to provide a field-proven framework for the interpretation of this and related molecules.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR spectra, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, ethyl bridge, and morpholine protons. The chemical shifts are influenced by the electronic effects of the amino and morpholino groups, as well as the electronegativity of the nitrogen and oxygen atoms.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-2, H-6 | ~6.9 - 7.1 | Doublet | 2H | These protons are ortho to the electron-donating ethyl-morpholine group and meta to the amino group. They are expected to be downfield due to the aromatic ring current. |

| H-3, H-5 | ~6.6 - 6.8 | Doublet | 2H | These protons are meta to the ethyl-morpholine group and ortho to the strongly electron-donating amino group, which shields them, causing an upfield shift compared to H-2 and H-6. |

| -NH₂ | ~3.5 - 4.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. |

| H-11, H-9 | ~3.6 - 3.8 | Triplet | 4H | These protons are on the carbons adjacent to the electronegative oxygen atom in the morpholine ring, leading to a downfield shift. They appear as a triplet due to coupling with the adjacent methylene protons (H-10, H-9). |

| H-7, H-8, H-10, H-9 | ~2.5 - 2.8 | Multiplet | 8H | This complex multiplet arises from the overlapping signals of the ethyl bridge protons (H-7, H-8) and the morpholine protons adjacent to the nitrogen (H-10, H-9). These protons are in a similar chemical environment. |

Expert Insights: The clear separation of the aromatic protons into two distinct doublets is a hallmark of a 1,4-disubstituted benzene ring. The electron-donating nature of both the amino and the alkylamino substituents leads to an overall upfield shift of the aromatic signals compared to unsubstituted benzene (7.26 ppm). The broadness of the -NH₂ peak is a key identifying feature and its integration is critical for confirming the presence of the primary amine.

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct signals are expected.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C-1 | ~145 - 147 | The carbon bearing the amino group is significantly deshielded. |

| C-4 | ~135 - 137 | This quaternary carbon is attached to the ethyl group and is part of the aromatic system. |

| C-2, C-6 | ~129 - 131 | These aromatic carbons are ortho to the ethyl-morpholine group. |

| C-3, C-5 | ~115 - 117 | These aromatic carbons are ortho to the amino group and are shielded by its electron-donating effect. |

| C-11, C-9 | ~66 - 68 | The carbons adjacent to the oxygen atom in the morpholine ring are significantly deshielded. |

| C-10, C-9 | ~53 - 55 | These morpholine carbons are adjacent to the nitrogen atom. |

| C-8 | ~58 - 60 | The carbon of the ethyl bridge attached to the morpholine nitrogen. |

| C-7 | ~33 - 35 | The benzylic carbon of the ethyl bridge. |

Trustworthiness through Causality: The chemical shifts in the ¹³C NMR spectrum are highly predictable based on the electronic environment of each carbon atom. The electronegativity of the attached heteroatoms (N and O) causes a significant downfield shift for the adjacent carbons (C-1, C-8, C-9, C-10, C-11). Conversely, the electron-donating resonance effect of the amino group leads to a pronounced upfield shift (shielding) of the ortho and para carbons of the aniline ring, though in this case, the para position is substituted.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This self-validating system ensures reproducibility and accuracy.

1. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and will allow for the observation of the -NH₂ protons without exchange broadening.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Filtering (Optional but Recommended): To improve spectral quality by removing particulate matter, the solution can be filtered through a small plug of cotton wool in the pipette during transfer.[2]

2. NMR Spectrometer Setup and Data Acquisition:

Caption: Standard workflow for NMR data acquisition and processing.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The exact chemical shift of each peak is determined.

Conclusion: A Foundation for Further Discovery

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides a robust analytical foundation for scientists working with this important chemical entity. By understanding the interplay of electronic effects and molecular geometry on the resulting spectra, researchers can confidently verify the structure and purity of their synthesized material. This knowledge is not only critical for the immediate research context but also serves as a valuable reference for the characterization of more complex derivatives, ultimately accelerating the pace of drug discovery and development.[3][4][5][6][7]

References

- NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Journal of Medicinal Chemistry.

- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.Journal of Medicinal Chemistry - ACS Publications.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.Walsh Medical Media.

- NMR Spectroscopy in Drug Discovery and Development.Labome.

- Application of NMR in drug discovery.researchmap.

- How To Prepare And Run An NMR Sample.Alwsci.

-

4-Ethylaniline | C8H11N | CID 11504. PubChem. Available at: [Link]

-

N-Ethylmorpholine | C6H13NO | CID 7525. PubChem. Available at: [Link]

- Sample preparation and pre-acquisition activities.NMR Facility, University of Alberta.

Sources

- 1. 4-ETHYNYLANILINE(14235-81-5) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-Ethylaniline | 589-16-2 [smolecule.com]

- 6. N-Ethylmorpholine(100-74-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Ethylaniline(589-16-2) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-(2-Morpholinoethyl)aniline

This guide provides a detailed exploration of the mass spectrometric behavior of 4-(2-Morpholinoethyl)aniline, a compound of interest in pharmaceutical research and drug development.[1] By understanding its fragmentation patterns under various ionization techniques, researchers can develop robust analytical methods for its identification, characterization, and quantification in complex matrices. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of mass spectrometry.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol , incorporates three key structural features that dictate its mass spectrometric behavior: a primary aromatic amine (aniline), a flexible ethyl linker, and a saturated heterocyclic amine (morpholine).[2] The presence of two basic nitrogen atoms makes this molecule particularly amenable to analysis by electrospray ionization (ESI) in positive ion mode, while its potential for volatility allows for analysis by electron ionization (EI), often coupled with gas chromatography (GC).[3][4] Understanding the characteristic fragmentation of this molecule is paramount for its unambiguous identification.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is a predictable process governed by the stability of the resulting ions.[5] The primary sites of bond cleavage are influenced by the location of the charge and the relative bond strengths within the molecule.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization, the initial event is the removal of an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.[6] The subsequent fragmentation is driven by the energetic instability of this radical cation. For this compound, the molecular ion peak is expected at m/z 206.

The most probable fragmentation pathways under EI are initiated by alpha-cleavage, which is the cleavage of a bond adjacent to a heteroatom.[7][8]

Diagram of Predicted EI Fragmentation Workflow

Caption: Predicted EI fragmentation of this compound.

Key predicted fragments under EI include:

-

m/z 118: Resulting from the cleavage of the C-C bond between the ethyl linker and the morpholine ring (β-cleavage relative to the aniline nitrogen).

-

m/z 86: Formed by α-cleavage at the bond between the ethyl group and the aniline ring, resulting in a stable morpholinomethyl cation.

-

m/z 117: Arising from the loss of a hydrogen radical from the m/z 118 fragment.

-

m/z 77: A common fragment for aromatic compounds, corresponding to the phenyl cation, formed after the loss of the ethylamine portion from the m/z 118 fragment.[9]

Electrospray Ionization (ESI) Fragmentation

In contrast to EI, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[10] For this compound, the protonated molecule will have an m/z of 207. Fragmentation is then induced by collision-induced dissociation (CID) in the mass spectrometer.

Given the presence of two basic nitrogen atoms, protonation can occur at either the aniline or the morpholine nitrogen. The site of protonation will influence the subsequent fragmentation cascade.

Diagram of Predicted ESI Fragmentation Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C12H18N2O | CID 21955025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 4-(2-Morpholinoethyl)aniline

This technical guide provides a comprehensive analysis and interpretation of the infrared (IR) spectrum of 4-(2-Morpholinoethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's vibrational spectroscopy, offering a predictive framework for spectral interpretation. By dissecting the molecule into its constituent functional groups, we can anticipate the characteristic absorption bands that define its IR spectrum, providing a valuable tool for structural elucidation and quality control.

Introduction: The Molecular Architecture of this compound

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure uniquely combines a primary aromatic amine (aniline), a tertiary aliphatic amine and ether (morpholine), and a flexible ethyl linker. This distinct combination of functionalities imparts specific chemical properties that are reflected in its vibrational spectrum. Understanding the IR spectrum is paramount for confirming the molecular identity, assessing purity, and gaining insights into the intramolecular environment of this compound.

Below is a diagram illustrating the key functional components of the this compound molecule, which will be the focus of our spectral analysis.

Figure 1: Key Functional Moieties of this compound.

Theoretical Framework for IR Spectral Interpretation

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its chemical bonds. When exposed to infrared radiation, bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, leading to characteristic absorption bands. The position, intensity, and shape of these bands provide a wealth of information about the molecule's functional groups and overall structure.

For this compound, we can systematically predict the IR spectrum by considering the contributions from each of its structural components: the aniline ring, the morpholine ring, and the ethyl linker.

Detailed Spectral Analysis: A Region-by-Region Interpretation

The following sections provide a detailed breakdown of the expected absorption bands in the IR spectrum of this compound, from higher to lower wavenumbers.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of N-H and C-H bonds.

-

N-H Stretching (Aniline): The primary amine (-NH₂) of the aniline moiety will exhibit two distinct absorption bands.[1][2] The asymmetric stretching vibration typically appears around 3450-3400 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, around 3350-3300 cm⁻¹.[1] The presence of two bands in this region is a hallmark of a primary amine.

-

Aromatic C-H Stretching (Aniline): The C-H bonds on the benzene ring give rise to stretching vibrations that typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[3] These bands are often of medium to weak intensity.

-

Aliphatic C-H Stretching (Ethyl and Morpholine): The C-H bonds of the ethyl linker and the morpholine ring will produce strong absorption bands in the 3000-2850 cm⁻¹ region.[3] Asymmetric stretching of the CH₂ groups will be observed closer to 2950 cm⁻¹, while symmetric stretching will appear around 2850 cm⁻¹. The presence of the tertiary amine in the morpholine ring can sometimes give rise to a characteristic weak to medium band on the lower frequency side of the main C-H stretching absorptions, known as a Bohlmann band, although this is not always observed.

The Fingerprint Region (1650 - 600 cm⁻¹)

This region is rich with complex vibrational modes, including bending, scissoring, and stretching of heavier atoms, making it highly specific to the molecule's overall structure.

-

N-H Bending (Aniline): The scissoring vibration of the primary amine (-NH₂) typically results in a medium to strong absorption band in the range of 1650-1580 cm⁻¹.[1]

-

Aromatic C=C Stretching (Aniline): The benzene ring exhibits characteristic C=C in-plane stretching vibrations, which appear as a series of sharp bands of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹.[1][3] For para-substituted benzenes, strong bands are often observed around 1600 cm⁻¹ and 1500 cm⁻¹.

-

Aliphatic C-H Bending (Ethyl and Morpholine): The scissoring vibrations of the CH₂ groups in the ethyl and morpholine moieties are expected to appear around 1470-1450 cm⁻¹.[3]

-

C-N Stretching (Aniline and Morpholine): The stretching vibration of the aromatic C-N bond of the aniline is typically found in the 1340-1250 cm⁻¹ range.[4] The aliphatic C-N stretching of the tertiary amine in the morpholine ring will also absorb in this region, generally between 1250 cm⁻¹ and 1020 cm⁻¹.

-

C-O-C Stretching (Morpholine): A key feature of the morpholine ring is the ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong and prominent band in the 1150-1085 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region for molecules containing an ether group.

-

Aromatic C-H Out-of-Plane Bending (Aniline): The substitution pattern on the benzene ring can be determined from the strong out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 860-800 cm⁻¹ range.

Summary of Predicted IR Absorption Bands

The following table summarizes the expected key infrared absorption bands for this compound, their corresponding vibrational modes, and expected intensities.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3450 - 3400 | N-H Asymmetric Stretch | Primary Amine (Aniline) | Medium |

| 3350 - 3300 | N-H Symmetric Stretch | Primary Amine (Aniline) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Aniline) | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl, Morpholine) | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (Aniline) | Medium-Strong |

| 1620 - 1450 | C=C Stretch (in-ring) | Aromatic (Aniline) | Medium-Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (Ethyl, Morpholine) | Medium |

| 1340 - 1250 | C-N Stretch | Aromatic Amine (Aniline) | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine (Morpholine) | Medium |

| 1150 - 1085 | C-O-C Asymmetric Stretch | Ether (Morpholine) | Strong |

| 860 - 800 | C-H Out-of-Plane Bend | Aromatic (p-disubstituted) | Strong |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of this compound, which is typically a solid at room temperature, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended. ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., a diamond or germanium crystal).

-

This compound sample.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to the ambient air, collect a background spectrum. This spectrum of the air and any residual solvent vapor will be automatically subtracted from the sample spectrum.

-

The background scan should be performed under the same conditions as the sample scan (e.g., same number of scans, resolution).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The applied pressure should be sufficient to create intimate contact without damaging the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Data Analysis:

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

Compare the obtained peak positions with the predicted values in the table above to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal.

-

Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

The following diagram illustrates the generalized workflow for acquiring an IR spectrum using the ATR technique.

Sources

4-(2-Morpholinoethyl)aniline: A Privileged Building Block in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

4-(2-Morpholinoethyl)aniline has solidified its role as a cornerstone building block in the landscape of modern medicinal chemistry. Its unique structural composition, featuring a versatile aniline core coupled with a solubilizing morpholinoethyl moiety, offers a powerful tool for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical characteristics, and key chemical transformations. Through an examination of its application in clinically successful drugs, particularly kinase inhibitors, this document will illuminate the structure-activity relationships that define its utility. Detailed experimental protocols are provided to offer practical insights for researchers and scientists in drug development.

Introduction: The Strategic Advantage of a Versatile Scaffold

In the quest for novel therapeutics, the morpholine heterocycle has been identified as a "privileged structure" due to its favorable impact on the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of a morpholine ring often enhances aqueous solubility, metabolic stability, and oral bioavailability. When this advantageous moiety is linked to an aniline via an ethyl bridge, the resulting compound, this compound, becomes a particularly valuable asset in drug design.

The basic nitrogen within the morpholine ring can serve as a hydrogen bond acceptor or become protonated at physiological pH, facilitating interactions with biological targets and improving solubility. Simultaneously, the aniline functional group provides a reactive handle for a multitude of chemical modifications, enabling the construction of diverse and complex molecular libraries. This dual functionality has propelled this compound to the forefront of scaffolds used in the development of targeted therapies, most notably kinase inhibitors.

Synthesis and Physicochemical Profile

The preparation of this compound is a well-established synthetic route, typically commencing with the nitration of a substituted benzene derivative, followed by reduction.

General Synthetic Protocol

Step 1: Synthesis of 4-(2-Morpholinoethyl)nitrobenzene

The synthesis often begins with the reaction of a suitably activated nitro-substituted phenyl derivative with morpholine. For instance, the nucleophilic substitution of a leaving group on a nitrobenzene ring by morpholine yields the 4-(nitrophenyl)morpholine intermediate.

Step 2: Reduction to this compound

The nitro group of the intermediate is then reduced to the corresponding aniline. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like ethanol or methanol.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C12H18N2O | |

| Molecular Weight | 206.28 g/mol | |

| pKa (of Morpholine Nitrogen) | ~7.4 (Estimated) | |

| LogP | ~0.34 | |

| Appearance | Off-white to tan crystalline powder |

Key Chemical Transformations and Synthetic Utility

The synthetic versatility of this compound stems primarily from the reactivity of its aniline functional group.

N-Arylation and N-Acylation

The aniline nitrogen can readily undergo nucleophilic aromatic substitution or coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various aryl and heteroaryl systems. It can also be easily acylated using acyl chlorides or anhydrides to form amides.

Sulfonamide Formation

Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides, a common functional group in many therapeutic agents.

Diazotization Reactions

The primary aromatic amine can be converted to a diazonium salt, which can then be transformed into a wide array of other functional groups, including halogens, hydroxyls, and cyano groups, through Sandmeyer and related reactions.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold is a prominent feature in numerous approved drugs and clinical candidates, particularly within the domain of oncology.

The Gefitinib Story: A Case Study

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a prime example of a drug that incorporates a moiety derived from a similar morpholinoaniline precursor. The morpholino group in Gefitinib plays a crucial role in enhancing the drug's solubility and pharmacokinetic profile, allowing for effective oral administration.

Figure 2. Synthetic workflow for a quinazoline intermediate.

Materials:

-

This compound

-

A suitably substituted 4-chloroquinazoline

-

Isopropanol

-

Base (e.g., potassium hydroxide), if necessary

Procedure:

-

Dissolve the substituted 4-chloroquinazoline (1.0 equivalent) in isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add this compound (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, the solvent may be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Characterization:

The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its inherent properties contribute favorably to the drug-like characteristics of the molecules in which it is incorporated. The continued exploration of this scaffold in novel chemical space and its application to new biological targets will undoubtedly lead to the discovery of the next generation of innovative medicines. Future research may focus on developing more efficient and sustainable synthetic routes to this and related building blocks, as well as exploring novel bioisosteric replacements for the aniline core to further optimize safety and efficacy profiles.

References

- A Four-Step Synthesis of the FDA-Approved Anticancer Agent Gefitinib. (2019). Synlett, 30(04), 471-476.

- Baskin, J. M., & DeMio, A. Z. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 269–272.

-

Chem-Impex. (n.d.). 4-Morpholinoaniline. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

Aniline and Its Derivatives: A Cornerstone of Modern Drug Discovery

An in-depth technical guide by Gemini

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aniline scaffold, a deceptively simple aromatic amine, represents one of the most versatile and privileged structures in medicinal chemistry. Its derivatives are integral components of a vast array of pharmaceuticals, spanning therapeutic classes from antimicrobials and analgesics to cutting-edge anticancer agents. This guide provides a comprehensive review of the multifaceted role of aniline derivatives in drug discovery. We will explore the fundamental chemical properties that make this scaffold so valuable, from its synthetic accessibility to its ability to modulate physicochemical properties and engage in critical interactions with biological targets. However, the utility of aniline is a double-edged sword; its metabolic liabilities, often leading to the formation of reactive metabolites and potential toxicity, present significant challenges. This paper delves into the key therapeutic applications of aniline-based drugs, detailing their mechanisms of action and structure-activity relationships. We will present modern synthetic strategies for their preparation and, critically, discuss advanced techniques for mitigating their inherent risks through bioisosteric replacement. By synthesizing field-proven insights with rigorous scientific data, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the power of the aniline scaffold while navigating its complexities.

The Aniline Scaffold: A Privileged Structure in Medicinal Chemistry

Aniline, an organic compound with the formula C₆H₅NH₂, consists of a phenyl group attached to an amino group and is the simplest aromatic amine.[1] Its significance in drug discovery stems not from its simplicity, but from its remarkable versatility. The aniline moiety's reactivity and structural characteristics make it an ideal starting material or intermediate in the synthesis of countless pharmaceutical compounds.[2] This versatility allows for the creation of diverse molecular structures with specific pharmacological properties, enabling chemists to tailor drugs to meet particular therapeutic needs.[2]

Historically, aniline derivatives were at the forefront of pharmaceutical development. Acetanilide, derived from aniline, was one of the first synthetic fever reducers and pain relievers, paving the way for safer analgesics like paracetamol (acetaminophen).[1][2] The discovery of sulfonamide antibiotics, such as sulfamethoxazole, which are built upon an aniline core, revolutionized the treatment of bacterial infections and marked the dawn of the antimicrobial era.[2][3] Today, aniline derivatives are found in a broad spectrum of drugs, including antidepressants, antipsychotics, anti-inflammatory agents, and antihistamines.[2]

The Double-Edged Sword: Aniline's Role and Challenges

The prevalence of the aniline motif in drug candidates is a testament to its benefits, but its inclusion is not without significant challenges that must be carefully managed.

Benefits in Drug Design

-

Structural Diversity & Synthetic Accessibility: The aniline ring is highly susceptible to electrophilic substitution reactions, while the amino group can readily undergo alkylation, acylation, and diazotization, opening a vast chemical space for derivatization.[1][3] Modern cross-coupling reactions like the Buchwald-Hartwig amination have further simplified the synthesis of complex aryl amines.[4]

-

Modulation of Physicochemical Properties: Strategic substitution on the aniline ring or its nitrogen atom can fine-tune critical drug properties. These modifications can enhance bioavailability, improve solubility, and optimize the pharmacokinetic profile of a compound.[2][5][6]

-

Key Target Interactions: The amino group of aniline is an excellent hydrogen bond donor and can also act as a base. This allows aniline-containing drugs to form crucial interactions with biological targets like enzymes and receptors, which is fundamental to their pharmacological activity.[7]

Challenges and Toxicological Concerns

Despite its advantages, the aniline scaffold is a well-known "structural alert" in medicinal chemistry.[4] The primary concern is its metabolic instability.

-